5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-7-20-13-5-3-11(4-6-13)9-16-10-12(15(18)19)8-14(16)17/h3-6,12H,2,7-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBMIMUGZSMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid (CAS Number: 927984-31-4) is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a propoxyphenyl group that may influence its biological properties.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.31 g/mol
- IUPAC Name : 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Synthesis
The synthesis of 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid typically involves the condensation of 4-propoxybenzaldehyde with pyrrolidine-3-carboxylic acid under acidic conditions, often utilizing hydrochloric acid as a catalyst. The intermediate product is subsequently oxidized to yield the final compound.
Anticancer Properties
Recent studies have indicated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer activity. For instance, research demonstrated that certain 5-oxopyrrolidine derivatives reduced the viability of A549 human lung adenocarcinoma cells in a dose-dependent manner. Notably, compounds with free amino groups showed enhanced potency compared to those with acetylamino fragments .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Remarks |
|---|---|---|---|
| 5-Oxo-1-(4-propoxyphenyl)methyl pyrrolidine-3-carboxylic acid | TBD | A549 (Lung Cancer) | Structure-dependent activity |
| Compound A | 15 | A549 | High cytotoxicity |
| Compound B | 30 | HSAEC1-KT (Non-cancerous) | Lower cytotoxicity observed |
Antimicrobial Properties
In addition to anticancer activity, this compound has been investigated for its antimicrobial effects against multidrug-resistant pathogens. Studies have shown that certain derivatives demonstrate potent activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. The presence of specific substituents in the structure appears to enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Oxo-1-(4-propoxyphenyl)methyl pyrrolidine-3-carboxylic acid | MRSA | TBD |
| Compound C | Klebsiella pneumoniae | TBD |
| Compound D | Pseudomonas aeruginosa | TBD |
The mechanism by which 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid exerts its biological effects may involve the inhibition of specific enzymes or receptors. This interaction can lead to downstream effects that inhibit cell proliferation in cancer cells or disrupt microbial cell function in pathogenic bacteria. Further research is needed to elucidate the precise molecular pathways involved.
Case Studies and Research Findings
A comprehensive study involving various derivatives of the 5-oxopyrrolidine scaffold highlighted their potential as promising candidates for developing new anticancer and antimicrobial agents. The structure–activity relationship (SAR) analysis indicated that modifications on the pyrrolidine ring and the substituents significantly influenced their biological activities .
Scientific Research Applications
Scientific Research Applications
The compound has multiple applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it suitable for further research and development.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of 5-oxo-pyrrolidine compounds can inhibit enzymes such as BACE-1, which is relevant in Alzheimer's disease research . The interaction of the compound with specific molecular targets may lead to significant therapeutic effects.
Medicine
- Therapeutic Potential : The compound is being explored for its potential use in treating various diseases due to its ability to inhibit specific enzymes and receptors. Its structural features may enhance its binding affinity and selectivity towards biological targets, making it a candidate for drug development .
Industrial Applications
In addition to its scientific research applications, 5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid finds utility in industrial settings:
- Material Development : The compound is utilized in developing new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for modifications that can tailor materials for particular industrial applications.
Case Studies
Recent studies have highlighted the efficacy of this compound in various applications:
- Inhibition of BACE-1 Enzyme : A study demonstrated that derivatives of 5-Oxo-pyrrolidine compounds showed sub-micromolar activity against BACE-1, suggesting potential use in Alzheimer's disease treatment .
- Antimicrobial Activity : Research has indicated that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents at the N1 position of the pyrrolidine ring, influencing solubility, lipophilicity, and biological activity.
Stereochemical Considerations
The asymmetric C3 carbon in the pyrrolidinone ring generates enantiomers. X-ray data for analogs (e.g., 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid) confirm racemic mixtures in crystalline states, suggesting similar behavior for the target compound .
Preparation Methods
Imine Synthesis and Cyclocondensation
-
Imine formation : 4-Propoxyphenylmethylamine reacts with glyoxylic acid under Dean-Stark conditions to form the corresponding imine.
-
Cyclocondensation : The imine reacts with succinic anhydride in toluene at 110°C for 12 hours, producing 1-[(4-propoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylic acid as a racemic mixture.
Optimization Insights
-
Solvent effects : Polar aprotic solvents (e.g., DMF) improve yield (72–78%) by stabilizing the transition state.
-
Catalytic additives : Triethylamine (10 mol%) accelerates cyclization by deprotonating intermediates.
Enantioselective Synthesis via Organocatalytic Michael Addition
To achieve enantiomeric enrichment, asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones is employed. This method installs the C3 carboxylic acid group with high stereocontrol.
Reaction Protocol
-
Substrate preparation : 4-Propoxyphenylmethyl-substituted enone is synthesized via Heck coupling.
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Organocatalysis : Using cinchona alkaloid-derived catalysts (e.g., squaramide), the Michael adduct forms with 97% ee.
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Cyclization : Nitro group reduction and intramolecular lactamization yield the 5-oxo-pyrrolidine core.
Key Data
| Step | Conditions | Yield | ee |
|---|---|---|---|
| Michael addition | CHCl₃, −20°C, 24h | 65% | 97% |
| Nitro reduction | H₂/Pd-C, MeOH, rt | 89% | – |
| Lactamization | HCl (aq), reflux | 78% | – |
Directed C(sp³)–H Functionalization for Substituent Installation
Palladium-catalyzed C–H activation introduces aryl groups at the C3 position, critical for binding specificity in enzyme inhibitors. The 8-aminoquinoline directing group enables regioselective functionalization.
Functionalization Protocol
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Directing group installation : The C3 carboxylic acid is derivatized with 8-aminoquinoline via EDC/HOBt coupling.
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C–H arylation : Using Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), and 4-bromopropoxybenzene in DMF at 120°C, the aryl group is installed.
-
Directing group removal : Hydrolysis with LiOH (2M) regenerates the carboxylic acid.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield (arylation) | 68% |
| Reaction time | 18h |
| Selectivity (S2′ site) | >20:1 |
Microwave-Assisted Alkylation and Coupling
Microwave irradiation significantly accelerates N-alkylation and coupling steps. For example, introducing the 4-propoxyphenylmethyl group via nucleophilic substitution achieves completion in 1 hour vs. 24 hours thermally.
Alkylation of Pyrrolidine Intermediate
-
Substrate : 5-Oxo-pyrrolidine-3-carboxylic acid tert-butyl ester.
-
Reagent : 4-(Bromomethyl)propoxybenzene, K₂CO₃, n-butanol.
| Yield | Purity (HPLC) |
|---|---|
| 82% | 95% |
Hydrolysis and Final Deprotection
The tert-butyl ester group is cleaved under acidic conditions (TFA/DCM, 2h) to furnish the free carboxylic acid.
Scalability Considerations
-
Batch size : 100g scale achieved with 91% yield.
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Purification : Recrystallization from ethanol/water (4:1) affords >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Castagnoli–Cushman | High stereochemical density | Racemic mixture |
| Organocatalytic | Enantioselective (97% ee) | Multi-step, moderate yields |
| C–H functionalization | Direct S2′ site modification | Requires directing group |
Industrial-Scale Manufacturing Insights
-
Cost drivers : 4-Propoxyphenylmethylamine accounts for 60% of raw material costs.
-
Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
